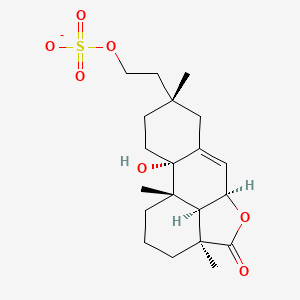
Hymatoxin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hymatoxin A is a diterpene sulfate phytotoxin isolated from the pathogenic fungus Hypoxylon mammatum, which is known to cause canker formation in aspen trees . This compound has a unique structure characterized by its sulfuric ester group, making it a significant subject of study in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hymatoxin A involves several steps, including the formation of its diterpene backbone and subsequent sulfation. The detailed synthetic route is complex and typically involves the use of advanced organic synthesis techniques, including the use of protecting groups and selective functionalization reactions .
Industrial Production Methods: Most of the available this compound is extracted from cultures of Hypoxylon mammatum .
化学反応の分析
Types of Reactions: Hymatoxin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The sulfate group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Chemistry
Hymatoxin A serves as a model compound for studying the reactivity of diterpene sulfates. Researchers utilize it to understand the chemical behavior of similar compounds, particularly in terms of oxidation, reduction, and substitution reactions. The compound's reactivity can be explored through various chemical reactions:
- Oxidation : Modifies hydroxyl groups, potentially leading to the formation of ketones or carboxylic acids.
- Reduction : Targets carbonyl groups, yielding alcohols.
- Substitution : The sulfate group can be substituted under specific conditions, resulting in diverse derivatives.
Biology
In biological research, this compound is investigated for its role in plant-pathogen interactions , particularly how it affects aspen trees. The compound is known to disrupt normal cellular functions by targeting enzymes and proteins within host organisms, leading to oxidative stress and cell damage. Its mechanism of action is still being studied but is believed to involve interference with metabolic processes.
Medicine
Ongoing research is exploring this compound's potential as a bioactive compound with antifungal properties. Studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological exploration. For instance, preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain tumor cells.
Industrial Applications
While this compound is not widely used in industrial applications, its unique structural properties make it a candidate for developing new synthetic methodologies. Its study could lead to advancements in organic synthesis techniques.
Case Study 1: Plant-Pathogen Interactions
Research has documented the effects of this compound on aspen trees infected by Hypoxylon mammatum. Studies revealed that the compound contributes to canker formation by inducing cellular stress responses in host tissues. This work highlights the ecological impact of this compound and its role as a defensive mechanism employed by the fungus against plant hosts.
Case Study 2: Antifungal Properties
In vitro studies have demonstrated that this compound exhibits antifungal activity against various pathogenic fungi. For example, assays showed significant inhibition of fungal growth at specific concentrations, suggesting potential for therapeutic applications in treating fungal infections.
Case Study 3: Cytotoxicity Against Cancer Cells
Recent investigations into the cytotoxic effects of this compound on human cancer cell lines have shown promising results. In particular, studies indicated that treatment with this compound resulted in reduced viability of cancer cells and increased markers of apoptosis. These findings support further exploration into its use as an anticancer agent.
作用機序
The mechanism of action of Hymatoxin A involves its interaction with cellular components, leading to the disruption of normal cellular functions. It targets specific enzymes and proteins, causing oxidative stress and cell damage. The exact molecular pathways are still under investigation, but it is known to interfere with the normal metabolic processes of the host organism .
類似化合物との比較
9-deoxy-hymatoxin A: A related compound with a similar structure but lacking one oxygen atom.
Other Diterpene Sulfates: Compounds like taxol and forskolin share structural similarities but differ in their biological activities.
Uniqueness: Hymatoxin A is unique due to its specific sulfate group and its origin from Hypoxylon mammatum. This makes it distinct from other diterpene sulfates, which may have different biological sources and activities .
特性
CAS番号 |
109621-33-2 |
|---|---|
分子式 |
C20H30O7S |
分子量 |
414.5 g/mol |
IUPAC名 |
2-[(1S,2R,5S,9R,12S,16R)-2-hydroxy-1,5,12-trimethyl-11-oxo-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-5-yl]ethyl hydrogen sulfate |
InChI |
InChI=1S/C20H30O7S/c1-17(9-10-26-28(23,24)25)7-8-20(22)13(12-17)11-14-15-18(2,16(21)27-14)5-4-6-19(15,20)3/h11,14-15,22H,4-10,12H2,1-3H3,(H,23,24,25)/t14-,15+,17-,18+,19+,20-/m1/s1 |
InChIキー |
ITEVFNFZADKMQH-QBUATURESA-N |
SMILES |
CC1(CCC2(C(=CC3C4C2(CCCC4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)[O-] |
異性体SMILES |
C[C@@]1(CC[C@]2(C(=C[C@@H]3[C@@H]4[C@@]2(CCC[C@@]4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)O |
正規SMILES |
CC1(CCC2(C(=CC3C4C2(CCCC4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















